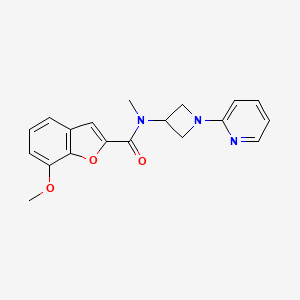![molecular formula C20H19ClN4O3S B2515678 5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-79-3](/img/structure/B2515678.png)
5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a heterocyclic molecule that appears to be related to various research efforts in the development of compounds with potential biological activities. The presence of a 4-chlorophenyl group, a furan moiety, and a thiazolo[3,2-b][1,2,4]triazol ring suggests that this compound could be of interest in medicinal chemistry, particularly due to the diverse biological activities associated with these substructures.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, derivatives of benzo[b]furan with a 4-chlorophenyl group and a 2-aminothiazol moiety have been prepared, demonstrating the feasibility of synthesizing complex molecules with these components . Another study describes the synthesis of triazole derivatives starting from a compound with a 4-chlorophenyl group, which could be a precursor or a structurally related compound to the one . These syntheses typically involve multi-step reactions, including cyclization and substitution reactions, to introduce various functional groups.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that are known to confer a variety of chemical properties and biological activities. The chlorophenyl moiety is a common pharmacophore in drug design, often contributing to the binding affinity of the molecule to its biological target . The furan ring is a bioisostere for the phenyl group and can improve the pharmacokinetic properties of the molecule . The thiazolo[3,2-b][1,2,4]triazol ring is less common but is a structural feature that could potentially interact with biological macromolecules in a unique manner.
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in various chemical reactions. For example, the presence of amino groups in thiazol derivatives allows for further functionalization through reactions such as formylation and aminomethylation . These reactions are often used to introduce additional substituents that can modulate the biological activity of the compound. The furan moiety can also undergo electrophilic substitution reactions, which can be exploited to introduce additional functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen, sulfur, and oxygen within the rings can affect the compound's solubility, stability, and reactivity. The chlorophenyl group can contribute to the lipophilicity of the molecule, which is an important factor in drug absorption and distribution . The specific physical and chemical properties of "5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" would need to be determined experimentally, but can be inferred to some extent from related compounds.
Scientific Research Applications
Antimicrobial and Antifungal Applications
- The compound has been explored for antimicrobial activities, with studies demonstrating moderate activity against pathogenic bacterial and fungal strains, indicating its potential as a base for developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Solubility and Partitioning in Biologically Relevant Solvents
- Research on related compounds has shown poor solubility in buffer solutions and hexane but better solubility in alcohols, with the thermodynamics of solubility and partitioning processes being thoroughly investigated. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of such compounds (Volkova, Levshin, & Perlovich, 2020).
Synthesis of New Compounds
- The compound has been utilized as a precursor or intermediate in the synthesis of new compounds with potential biological activities. For example, its derivatives have been synthesized and evaluated for antinociceptive and anti-inflammatory properties, showing significant activity in preclinical models (Selvam, Karthik, Palanirajan, & Ali, 2012).
Structural Characterization and Crystallography
- Structural characterization and crystallography studies have been conducted on derivatives of the compound, providing detailed information on their molecular structure and potential interactions with biological targets. This is crucial for drug design and development processes (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
properties
IUPAC Name |
5-[(4-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-13-5-3-12(4-6-13)16(24-9-7-14(26)8-10-24)17-19(27)25-20(29-17)22-18(23-25)15-2-1-11-28-15/h1-6,11,14,16,26-27H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVANZYYGECWQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

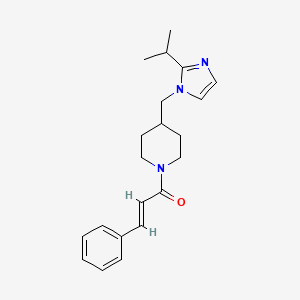

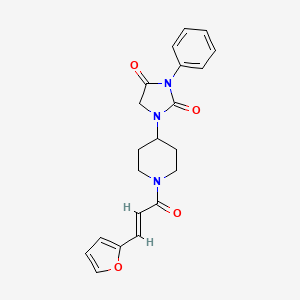
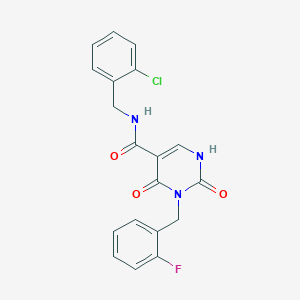

![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)
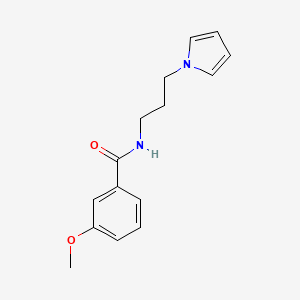
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)
![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)
![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)
![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2515617.png)
